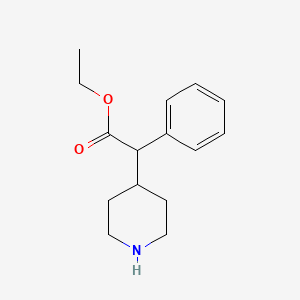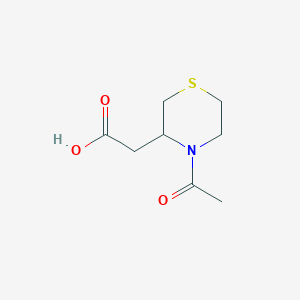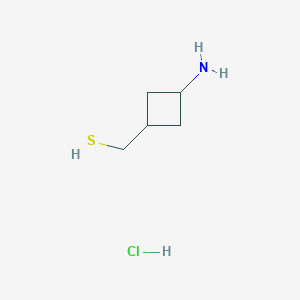
4,5,6-Trifluoroisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trifluoroisoindoline is a fluorinated derivative of isoindoline, a heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of isoindoline derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like platinum (II) complexes under visible light . Another approach involves the use of trifluoromethyl sulfonate (CF3SO2Na) under metal-free conditions, which selectively introduces the trifluoromethyl group to the desired position .
Industrial Production Methods: Industrial production of 4,5,6-Trifluoroisoindoline may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trifluoroisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroisoindoline oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
4,5,6-Trifluoroisoindoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and developing bioactive molecules.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound a potential candidate for drug development.
Mechanism of Action
The mechanism by which 4,5,6-Trifluoroisoindoline exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to alterations in protein function and signaling pathways, contributing to its biological activity .
Comparison with Similar Compounds
5-Fluoroisoindoline: A fluorinated isoindoline with a single fluorine atom.
4-Chloro-5,6,7-trifluoroisoindoline: A compound with both chlorine and fluorine substituents.
Uniqueness: 4,5,6-Trifluoroisoindoline is unique due to the specific positioning of the trifluoromethyl groups, which imparts distinct chemical and physical properties. Compared to other fluorinated isoindolines, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6F3N |
|---|---|
Molecular Weight |
173.13 g/mol |
IUPAC Name |
4,5,6-trifluoro-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C8H6F3N/c9-6-1-4-2-12-3-5(4)7(10)8(6)11/h1,12H,2-3H2 |
InChI Key |
HNYXQXFSANHSJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=C(C(=C2CN1)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


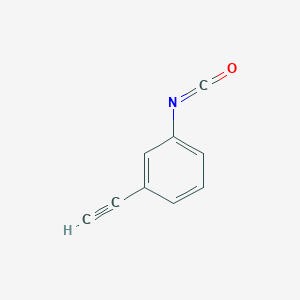
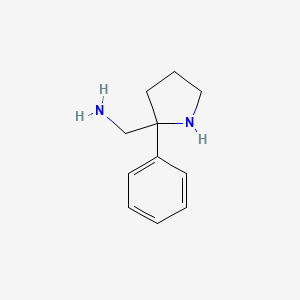
![(2R)-2-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]acetic acid](/img/structure/B13500724.png)

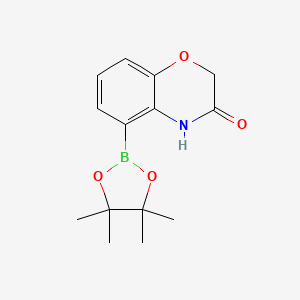
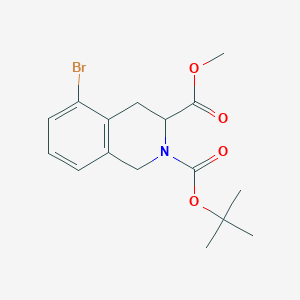
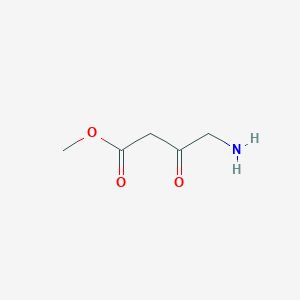

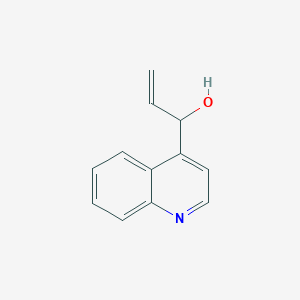

![Methyl 3-hydroxy-5-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B13500777.png)
